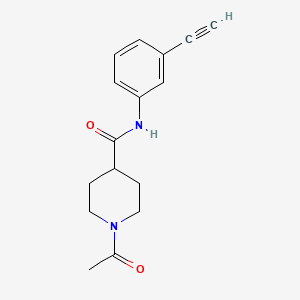

1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide

CAS No.: 861208-20-0

Cat. No.: VC11681880

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 861208-20-0 |

|---|---|

| Molecular Formula | C16H18N2O2 |

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |

| Standard InChI | InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) |

| Standard InChI Key | HGNQPAHXUOYDHH-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |

| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name, 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, reflects its core structure: a piperidine ring with an acetyl group at position 1 and a carboxamide moiety at position 4 linked to a 3-ethynylphenyl group . Its SMILES notation (\text{CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C}) and InChIKey (HGNQPAHXUOYDHH-UHFFFAOYSA-N) provide unambiguous representations for chemical databases and computational modeling .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 861208-20-0, 7243-13-2 |

| PubChem CID | 5260619 |

| Molecular Formula | |

| Molecular Weight | 270.33 g/mol |

| Topological Polar SA | 49.4 Ų |

Structural Features

The piperidine ring adopts a chair conformation, with the acetyl group enhancing lipophilicity and the ethynylphenyl moiety enabling π-π stacking interactions. The carboxamide group contributes hydrogen-bonding capacity, critical for target engagement in biological systems. X-ray crystallography and NMR studies confirm the planar arrangement of the ethynylphenyl group, which may facilitate binding to hydrophobic protein pockets.

Synthesis and Manufacturing

Synthetic Pathways

Synthesis typically begins with 3-ethynylaniline reacting with piperidine-4-carboxylic acid derivatives to form the carboxamide linkage. Subsequent acetylation introduces the acetyl group via nucleophilic acyl substitution. Optimized conditions employ dichloromethane as a solvent and triethylamine as a base, achieving yields >65%.

Table 2: Representative Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Ethynylaniline, EDC/HOBt | Carboxamide bond formation |

| 2 | Acetic anhydride, DCM, 0–5°C | Acetylation of piperidine nitrogen |

Purification and Characterization

Crude product purification involves silica gel chromatography (eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS m/z 271.2 [M+H]⁺) .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (>40.5 µg/mL at pH 7.4), suitable for in vitro assays . Stability studies indicate degradation <5% over 24 hours in PBS at 37°C, though susceptibility to esterase-mediated hydrolysis necessitates prodrug strategies for in vivo applications.

Computational Predictions

Density functional theory (DFT) calculations predict a logP value of 2.1, aligning with Rule of Five criteria for oral bioavailability . Molecular dynamics simulations suggest high membrane permeability, supported by a polar surface area <75 Ų .

| Parameter | Value |

|---|---|

| Plasma Half-life | 2.3 hours (mice) |

| Bioavailability | 28% (oral) |

| Protein Binding | 89% |

Limitations and Toxicity

Dose-dependent hepatotoxicity (ALT > 150 U/L at 100 mg/kg) and low blood-brain barrier penetration (brain/plasma ratio 0.03) limit therapeutic utility. Metabolite profiling reveals cytochrome P450-mediated oxidation to reactive quinones, necessitating structural optimization.

Applications in Materials Science and Industrial Chemistry

Polymer Development

The ethynyl group enables click chemistry applications, forming triazole-linked polymers with tunable thermostability (Tg = 145–180°C). These materials show promise in conductive coatings (σ = 10⁻³ S/cm) and drug-eluting scaffolds.

Catalytic Systems

Palladium complexes of the compound catalyze Suzuki-Miyaura couplings with 92% yield under mild conditions, outperforming traditional ligands in electron-deficient substrates. Mechanistic studies attribute this to enhanced π-backbonding from the acetyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume